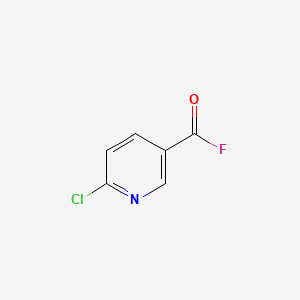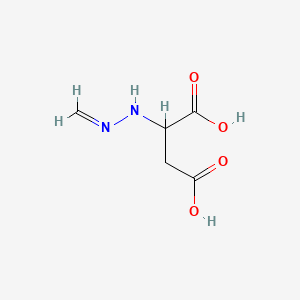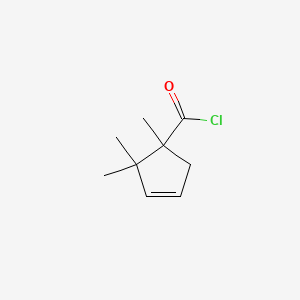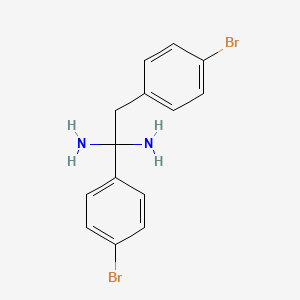
1,2-Bis(4-bromophenyl)ethane-1,1-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis(4-bromophenyl)ethane-1,1-diamine is an organic compound with the molecular formula C₁₄H₁₄Br₂N₂. It appears as a light pink to yellow-green powder and is known for its applications in organic synthesis and research .
Preparation Methods
The synthesis of 1,2-Bis(4-bromophenyl)ethane-1,1-diamine typically involves the reaction of 1,2-dibromoethane with 4-bromobenzene. The process begins with the formation of a base salt from 1,2-dibromoethane, which then reacts with 4-bromobenzene to yield the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1,2-Bis(4-bromophenyl)ethane-1,1-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions, where one or more bromine atoms are replaced by other functional groups[][3].
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,2-Bis(4-bromophenyl)ethane-1,1-diamine has several applications in scientific research:
Chemistry: It is used as a reagent and intermediate in organic synthesis, particularly in the preparation of other brominated compounds.
Biology: Its derivatives may be explored for potential biological activities.
Medicine: Research into its potential medicinal properties is ongoing.
Industry: It serves as a catalyst and intermediate in various industrial chemical processes.
Mechanism of Action
The mechanism by which 1,2-Bis(4-bromophenyl)ethane-1,1-diamine exerts its effects involves interactions with molecular targets and pathways specific to its structure. The bromine atoms and amine groups play crucial roles in its reactivity and interactions with other molecules .
Comparison with Similar Compounds
1,2-Bis(4-bromophenyl)ethane-1,1-diamine can be compared with similar compounds such as:
1,2-Bis(4-bromophenyl)ethane-1,2-dione: This compound has a similar structure but with ketone groups instead of amine groups.
1,2-Bis(4-bromophenyl)ethane-1,2-diamine: This is a stereoisomer with different spatial arrangement of the amine groups.
The uniqueness of this compound lies in its specific arrangement of bromine and amine groups, which confer distinct chemical properties and reactivity.
Properties
IUPAC Name |
1,2-bis(4-bromophenyl)ethane-1,1-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Br2N2/c15-12-5-1-10(2-6-12)9-14(17,18)11-3-7-13(16)8-4-11/h1-8H,9,17-18H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GANMXFWDVICUEK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C2=CC=C(C=C2)Br)(N)N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Br2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
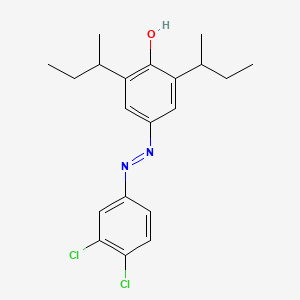
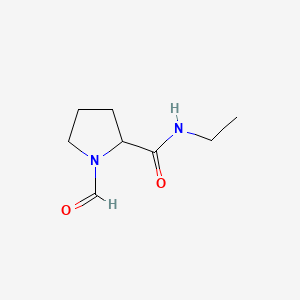
![Pyrido[4,3-b][1,4]oxazepine](/img/structure/B568521.png)
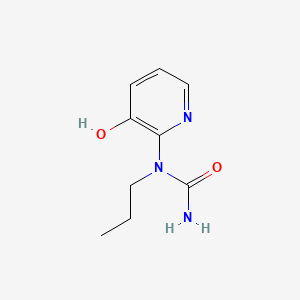
![2-Aminotetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B568527.png)
![(2S,3R,4R,5R,6S)-2-[(2R,3S,4R,5R,6S)-6-[(2S,3R,4S,5R,6R)-2-[(2S,3R,4S,5S,6R)-2-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13S,16S,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B568528.png)
![4-Isoxazolecarboxylicacid,5-[1,1-biphenyl]-2-yl-3-methyl-,ethylester(9CI)](/img/new.no-structure.jpg)
